Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-3-18-15(17)13-12(11-7-5-4-6-8-11)10(2)20-14(13)16-9-19/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNJPZUOQCYMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate involves several steps. One common method includes the reaction of 2-amino-5-methyl-4-phenylthiophene-3-carboxylate with thiophosgene to introduce the isothiocyanate group. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation Reactions: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common reagents used in these reactions include thiophosgene, triethylamine, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these molecules, potentially leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Key Differences :
- Reactivity: The isothiocyanato group in the target compound enhances electrophilicity compared to amino or thioxo groups, enabling conjugation with biomolecules (e.g., proteins) or polymers.
- Hydrogen Bonding: Amino-substituted analogs (e.g., ) can act as hydrogen bond donors, whereas the isothiocyanato group serves only as an acceptor, influencing solubility and crystallinity .
Spectroscopic Properties
Evidence from NMR studies on related compounds (e.g., ) suggests that substituents significantly alter chemical environments:
- Region-Specific Shifts: In amino-substituted analogs, protons near the amino group (e.g., positions 29–36 and 39–44 in ) exhibit distinct shifts due to electron-donating effects. In contrast, the isothiocyanato group’s electron-withdrawing nature would deshield adjacent protons, leading to downfield shifts in NMR spectra.
- IR Spectroscopy: The -N=C=S group shows strong absorption bands near 2100–2050 cm⁻¹ (stretching), absent in amino or thioxo analogs.
Physicochemical Properties
- Lipophilicity: The target compound’s XLogP (estimated ~4.5) is higher than amino-substituted analogs (XLogP ~3.5 for ), due to the hydrophobic isothiocyanato group. This impacts membrane permeability in biological systems.
- Solubility: Reduced hydrogen-bonding capacity compared to amino analogs may lower aqueous solubility, necessitating formulation adjustments for pharmaceutical use.
Crystallographic and Conformational Analysis
- Ring Puckering : Substituents influence thiophene ring planarity. The isothiocyanato group’s bulk may induce slight puckering, as observed in heterocyclic systems via Cremer-Pople coordinates .
- Crystal Packing: Hydrogen-bonding patterns differ markedly from amino analogs. For example, the isothiocyanato group may form weak C=S···H interactions, whereas amino groups participate in stronger N-H···O/N bonds .
Biological Activity
Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate (EITC) is an organic compound noted for its diverse biological activities, which stem from its unique chemical structure featuring an isothiocyanate group and a thiophene ring. This article delves into the biological activity of EITC, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₅H₁₃N₁O₂S₂
- Molecular Weight : Approximately 289.37 g/mol
- CAS Number : 861239-52-3
- Structure : The compound contains a five-membered aromatic thiophene ring, contributing to its reactivity and biological interactions.
EITC's biological activity primarily arises from its ability to interact with various biomolecules, notably through the following mechanisms:
- Nucleophilic Reactivity : The isothiocyanate group is highly reactive towards nucleophiles, facilitating various chemical transformations that can influence biological systems.
- Modulation of Calcium Signaling : Research indicates that EITC interacts with metabotropic glutamate receptors, which play a critical role in calcium signaling pathways within cells.
- Inhibition of Pathogenic Factors : EITC has been studied for its potential to inhibit virulence factors in Gram-negative pathogens by targeting their type III secretion system (T3SS), crucial for bacterial pathogenicity .
Biological Activities
EITC exhibits a range of biological activities that suggest its potential as a therapeutic agent:
- Antimicrobial Activity : EITC has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Studies indicate that EITC may reduce inflammation by modulating pro-inflammatory cytokines and pathways.
- Anticancer Effects : Preliminary research suggests that EITC can induce apoptosis in cancer cells and inhibit tumor growth through various molecular mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of EITC:
- Inhibition of Type III Secretion System : A dissertation highlighted the effectiveness of EITC in inhibiting the T3SS in Escherichia coli, showing significant reductions in virulence factor secretion at concentrations around 50 μM .
- Calcium Signaling Modulation : Interaction studies revealed that EITC modulates calcium signaling pathways via metabotropic glutamate receptors, indicating potential applications in neurological disorders.
- Antimicrobial Screening : In vitro assays have shown that EITC exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with specific IC50 values determined for various strains.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of EITC, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | Contains an amino group instead of isothiocyanate | Exhibits different biological activity due to amino substitution |
| Methyl 2-isothiocyanato-5-methyl-thiophene-3-carboxylate | Lacks phenyl substitution | Simpler structure limits reactivity and applications |
| Phenyl isothiocyanate | Lacks thiophene ring | Less versatile in synthetic applications |
| 2-Isothiocyanatothiophene | Similar structure but lacks phenyl group | Affects chemical properties and reactivity |
Q & A
Q. What are the established synthetic routes for Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate, and what experimental conditions are critical for optimizing yield?
The compound is synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with α-cyanoesters and elemental sulfur. Key steps include:
- Step 1 : Formation of the thiophene core using ethyl cyanoacetate, 4-phenylacetone, and sulfur under basic conditions (e.g., morpholine or DMF) at 80–100°C for 12–24 hours .
- Step 2 : Introduction of the isothiocyanate group via thiophosgene or Lawesson’s reagent, requiring anhydrous conditions to prevent hydrolysis. Yield optimization depends on precise stoichiometry, inert atmosphere, and temperature control. Characterization by / NMR and FT-IR is essential to confirm functional groups .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Chromatography : Use HPLC or TLC with ethyl acetate/hexane (3:7) to assess purity.
- Spectroscopy : Compare NMR spectra with literature data (e.g., δ ~6.8–7.4 ppm for aromatic protons, δ ~4.2–4.4 ppm for ethyl ester protons) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
- Mass Spectrometry : ESI-MS should show [M+H] or [M+Na] peaks corresponding to the molecular weight (e.g., m/z 331.4 for CHNOS) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using PLATON/ADDSYM to detect missed symmetry .
- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting bond distortions or disorder . Example: A related thiophene derivative showed a dihedral angle of 28.5° between the phenyl and thiophene rings, resolved via SHELXL refinement .
Q. How do hydrogen-bonding networks influence the solid-state packing of this compound, and how can graph set analysis aid in interpretation?
- Hydrogen Bonding : The isothiocyanate group (-NCS) can act as a hydrogen-bond acceptor, while ester carbonyls may form C=O···H interactions.
- Graph Set Analysis : Apply Etter’s formalism to classify motifs (e.g., for dimeric interactions). For example, a study on similar thiophenes revealed C-H···O/N chains (C(6) motifs) stabilizing layered packing .
- Impact on Properties : Stronger H-bonding correlates with higher melting points and reduced solubility in nonpolar solvents .
Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?
- DFT Studies : Use B3LYP/6-311+G(d,p) to calculate HOMO/LUMO energies, predicting electrophilic/nucleophilic sites. For example, the isothiocyanate group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
- MD Simulations : Analyze solvation effects using OPLS-AA force fields in explicit solvent models (e.g., DMSO or chloroform) .
- Docking Studies : If biologically active, dock into target proteins (e.g., kinases) using AutoDock Vina to assess binding modes .
Methodological Challenges and Contradictions
Q. How should researchers address discrepancies between experimental and computational bond lengths in structural studies?
- Root Cause : Differences often arise from crystal packing forces (e.g., van der Waals compression) not modeled in gas-phase DFT.
- Resolution : Compare XRD-derived bond lengths with DFT-optimized structures in implicit solvent. For example, a 0.02 Å deviation in C-S bonds was attributed to crystal field effects .
- Validation : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts influencing geometry .
Q. What safety protocols are critical when handling the isothiocyanate functional group?
- Exposure Control : Use fume hoods and PPE (nitrile gloves, respirators) due to respiratory toxicity (LC < 5 mg/L in rats) .
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb using vermiculite. Avoid water to prevent hydrolysis to toxic HS .
- Storage : Keep under argon at –20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
